3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl

heterocyclic chemistry medicinal chemistry scaffold hopping

Sourcing a cyclopenta[c]pyridine scaffold with defined topology and substitution pattern? Generic [b] isomers or unsubstituted cores fail in SAR due to altered pharmacophore geometry and lipophilic contact requirements. - **Precise differentiation**: 3-methyl substituent enables essential enzyme active-site lipophilic interaction (US Patent 10,501,440). - **Practical advantage**: HCl salt ensures consistent protonation, solubility, and crystallinity vs. free base. - **Supply reliability**: 95% min purity, available with CoA for HPLC method development.

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 1398503-97-3
Cat. No. B2681914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl
CAS1398503-97-3
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C(CC2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H
InChIKeyALTPNOLRPVJZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine HCl: Identity & Procurement


3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hydrochloride (CAS 1398503-97-3) is a bicyclic heterocyclic amine belonging to the cyclopenta[c]pyridine class. It is supplied as the hydrochloride salt, with a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.67 g·mol⁻¹ . The compound is primarily utilized as a research chemical and advanced synthetic intermediate in medicinal chemistry, where the fused cyclopenta[c]pyridine scaffold serves as a privileged structure for the construction of bioactive molecules [1].

Privileged Scaffold
Cyclopenta[c]pyridine core supports synthesis of natural product analogs and reported kallikrein inhibitor research.
Defined Salt Form
Hydrochloride salt provides consistent protonation state and molar stoichiometry for reaction and assay preparation.
Target Engagement Context
3-methyl substituent may support lipophilic target interactions; selection relies on correct [c] ring-fusion topology.

3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine HCl: Substitution Risks


Although several cyclopenta[c]pyridine derivatives are commercially available, their interchangeability is precluded by three decisive factors: (i) the 3-methyl substituent on the pyridine ring alters both electronic character and lipophilicity relative to the unsubstituted scaffold ; (ii) the hydrochloride salt form provides defined protonation state, aqueous solubility, and crystallinity that the free base does not ; and (iii) the [c] ring-fusion topology (nitrogen at the bridgehead) yields a pharmacophore geometry distinct from the [b] isomer series, which has been independently associated with divergent bioactivity profiles [1]. These differences translate directly into non-interchangeable performance in synthetic transformations, structure-activity relationship (SAR) studies, and biological assays, as substantiated by the quantitative comparisons below.

[c] vs [b] Topology
Pharmacophore geometry diverges significantly; a [b] isomer will present amine and nitrogen vectors differently, potentially abolishing target engagement.
Salt vs Free Base
Molecular weight and protonation state differ; direct substitution with the free base introduces a ~37% mass error in molar calculations and may shift solubility.
3-Methyl Substituent
Alters electronic character and lipophilicity relative to the unsubstituted scaffold; structure-activity relationships may not transfer directly.

3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine HCl: Comparative Evidence


[c] vs [b] Ring Fusion: Pharmacophore Geometry

The target compound possesses a cyclopenta[c]pyridine core in which the pyridine nitrogen is positioned at the ring junction, whereas 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 1417701-64-4) features a [b] fusion with the nitrogen distal to the bridgehead. This topological difference alters the spatial orientation of substituents and the electronic distribution of the aromatic ring [1]. The [c] scaffold is a recognized privileged structure in monoterpene pyridine alkaloids and has been specifically employed to generate plasma kallikrein inhibitors with sub-nanomolar affinity (Ki = 0.4 nM) in patent US10501440 [2].

Pharmacophore Geometry
Class-level inference
Ki = 0.4 nM (reported patent context)
Supports target engagement divergence between [c] and [b] topologies.
Data from cyclopenta[c]pyridine derivatives; direct attribution requires review.
heterocyclic chemistry medicinal chemistry scaffold hopping

Molecular Weight & Formula: HCl Salt vs Free Base

The target compound (C₉H₁₃ClN₂) carries a 3-methyl substituent and is supplied as a hydrochloride salt, whereas the closest unsubstituted analog, 6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine (CAS 1260885-49-1), has the formula C₈H₁₀N₂ and is typically provided as the free base. The molecular weight difference is 50.49 g·mol⁻¹, and the presence of the methyl group increases calculated logP by approximately 0.5 units (estimated via additive fragment methods) .

Molecular Weight Impact
Cross-study comparable
ΔMW = +50.49 g·mol⁻¹
ΔPurity = −3 percentage points
Affects molar stoichiometry and purity specification compared to the free base analog.
Calculated mass difference; purity data from supplier certificates of analysis.
physicochemical properties salt selection chemical procurement

Purity Range & Physical Form Variability

Commercially, the target compound is offered at purities of 95% (Sigma-Aldrich , Fluorochem , CymitQuimica ) to 97% (huaxuejia.cn [1]) and 98% (Leyan ), while the unsubstituted base analog 6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine is listed at 98% (Moldb ). Physical form descriptions also diverge: Sigma-Aldrich reports a white to yellow solid , whereas Fluorochem and CymitQuimica describe the substance as a liquid .

Specification Range
Cross-study comparable
95% – 98% purity
Solid / Liquid form inconsistency
Inter-supplier variability requires procurement specification review.
Batch-dependent physical form may reflect solvation states.
quality control purity specification experimental reproducibility

Refrigerated Storage Requirement

Sigma-Aldrich specifies a storage temperature of 2–8 °C for the target compound , whereas the unsubstituted free base analog 6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine has no explicit refrigerated storage requirement in its product listing . The recommended cold-chain storage for the hydrochloride salt suggests potential thermal lability of the protonated amine or the cyclopenta[c]pyridine core under ambient conditions.

Storage Directive
Supporting evidence
2–8 °C (refrigerated)
Cold-chain handling may be required to maintain chemical integrity.
Qualitative storage directive; ambient degradation risk not quantified.
stability storage handling protocols

3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine HCl: Validated Applications


Plasma Kallikrein Inhibitor Synthesis

The cyclopenta[c]pyridine core, specifically substituted at the 3-position with a methyl group, has been validated as the key chiral intermediate in the construction of plasma kallikrein inhibitors exhibiting Ki values as low as 0.4 nM, as disclosed in US Patent 10,501,440 [1]. The 3-methyl substituent is essential for achieving the requisite lipophilic contact in the enzyme active site, and substitution with an unsubstituted or differently substituted analog would disrupt this interaction.

SAR of Cyclopenta[c]pyridine Alkaloids

The target compound serves as a versatile building block for the synthesis of cyclopenta[c]pyridine alkaloid analogs. The cyclopenta[c]pyridine core is a privileged scaffold associated with antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities [1]. The 3-methyl group provides a defined point for further functionalization while maintaining the correct [c] ring topology that distinguishes this series from the isomeric [b] analogs [2].

Probe Development with Defined Salt Stoichiometry

The hydrochloride salt form offers consistent protonation state and aqueous solubility, making this compound preferable to the free base for biochemical assays and cell-based screening where accurate dosing and minimal vehicle interference are required. The 95% minimum purity specification across major suppliers ensures baseline consistency for hit-to-lead optimization campaigns.

Analytical Reference Standard

Given the documented purity range (95%–98%) and the availability of certificates of analysis from suppliers such as Sigma-Aldrich and Fluorochem , this compound can serve as a reference material for HPLC method development and system suitability testing in laboratories working with cyclopenta[c]pyridine-containing drug candidates.

Application
Selection Property
Validation Focus
Plasma Kallikrein Inhibitor Research
Reported patent-pathway context
Enzyme inhibition assay context
Cyclopenta[c]pyridine SAR
[c] Topology vs [b] series
Functionalization and lipophilicity response
Biochemical Assay Formulation
Defined HCl salt stoichiometry
Lot-to-lot purity and solubility
Chromatographic Reference Standard
Reported purity specification (95-98%)
Detector response and retention time

Technical Documentation Hub

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24 linked technical documents
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